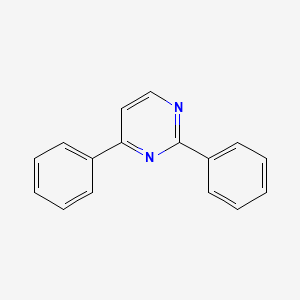![molecular formula C14H20BrNO4S B12087085 [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, a sulfonyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzene sulfonyl chloride to introduce the bromo group. This is followed by a reaction with propylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide with tert-butyl chloroformate to yield the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Non-brominated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the carbamate ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(3-Chloro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Fluoro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Methyl-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom Bromine is more reactive than chlorine or fluorine, making this compound more versatile in various chemical reactions
Propiedades
Fórmula molecular |
C14H20BrNO4S |
|---|---|
Peso molecular |
378.28 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-bromophenyl)sulfonylpropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-8-5-9-21(18,19)12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
LTDLFWUTFYRISC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


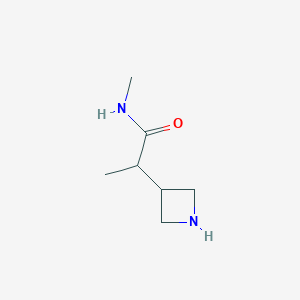
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
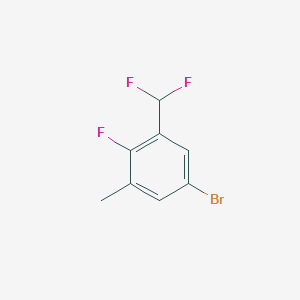
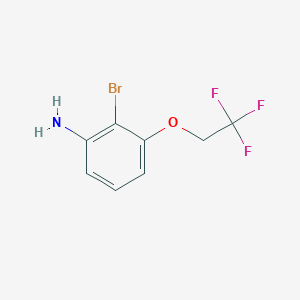

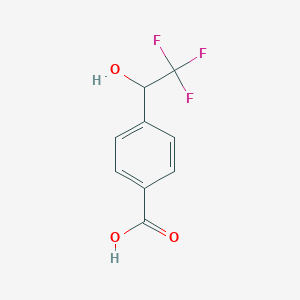
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
